

Spectroscopic Data of 6-Methylquinoxaline: A Guide for Researchers

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Compound of Interest

Compound Name: 6-Methylquinoxaline

Cat. No.: B1581460

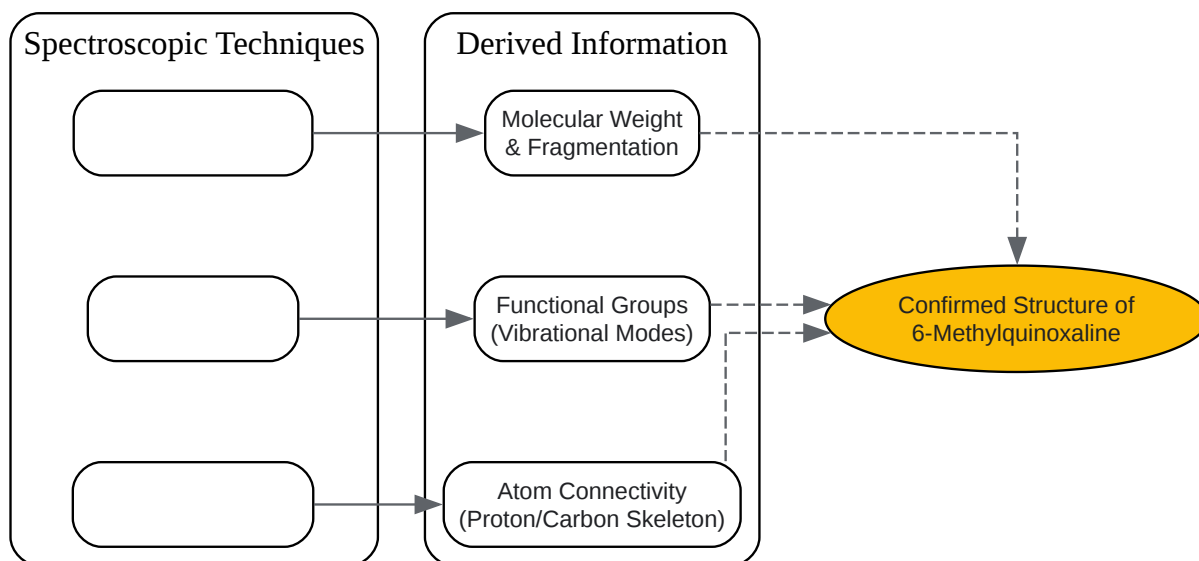
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This guide provides a comprehensive analysis of the spectroscopic data for **6-Methylquinoxaline** (CAS No. 6344-72-5), a key heterocyclic compound found in various natural products and utilized as a building block in medicinal and materials chemistry.^{[1][2]} Understanding its spectroscopic signature is fundamental for its unambiguous identification, purity assessment, and quality control in research and development settings. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic and self-validating analytical profile.

Molecular Structure and Analytical Overview

6-Methylquinoxaline is an aromatic heterocyclic compound with the chemical formula $C_9H_8N_2$ and a molecular weight of approximately 144.17 g/mol.^[3] It consists of a pyrazine ring fused to a toluene ring. The primary analytical challenge lies in distinguishing it from its isomers, such as 5-methylquinoxaline and 7-methylquinoxaline, which necessitates a multi-technique approach for definitive structural confirmation.

The workflow for structural elucidation relies on the complementary nature of different spectroscopic techniques. Each method probes distinct molecular properties, and their combined interpretation provides a robust and validated structural assignment.



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Caption: Integrated workflow for the structural elucidation of **6-Methylquinoxaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-proton framework of an organic molecule.

A standard protocol involves dissolving a 5-10 mg sample in approximately 0.5 mL of a deuterated solvent, typically deuteriochloroform (CDCl_3), which is chemically inert and provides a lock signal. Spectra are recorded on a 300 MHz or higher field spectrometer to ensure adequate signal dispersion. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The ^1H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region (7.5-9.0 ppm) is particularly diagnostic for quinoxaline derivatives.^[4]

- **Pyrazine Protons (H-2, H-3):** These protons appear furthest downfield due to the deshielding effect of the two nitrogen atoms. They are typically observed as sharp singlets or narrowly split doublets around 8.7-8.9 ppm.

- **Benzene Ring Protons (H-5, H-7, H-8):** These protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-5 often appears as a singlet or narrowly split doublet, while H-7 and H-8 show ortho-coupling.
- **Methyl Protons (CH₃):** The methyl group protons appear as a sharp singlet in the upfield region, typically around 2.5 ppm.^[5]

Table 1: Predicted ¹H NMR Data for **6-Methylquinoxaline** (in CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-3	~8.8	d	~1.7
H-8	~8.0	d	~8.5
H-5	~7.8	s	-
H-7	~7.6	dd	~8.5, ~2.0

| 6-CH₃ | ~2.5 | s | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For **6-Methylquinoxaline**, nine distinct signals are expected. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Quaternary carbons (those without attached protons) often show weaker signals.

- **Pyrazine Carbons (C-2, C-3):** These are highly deshielded by the adjacent nitrogen atoms and appear downfield, typically in the 143-146 ppm range.
- **Ring-Junction Carbons (C-4a, C-8a):** These quaternary carbons are also found in the downfield region, often between 140-143 ppm.^[6]
- **Benzene Ring Carbons:** The chemical shifts of these carbons are influenced by the methyl substituent. The carbon bearing the methyl group (C-6) is shifted downfield, while the other carbons appear in the 128-138 ppm range.

- Methyl Carbon: The aliphatic methyl carbon is highly shielded and appears far upfield, typically around 21-22 ppm.[4]

Table 2: Predicted ^{13}C NMR Data for **6-Methylquinoxaline** (in CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2, C-3	~145.5, ~144.0
C-4a, C-8a	~141.5, ~141.0
C-6	~139.0
C-8	~130.0
C-5, C-7	~129.0, ~128.5

| 6- CH_3 | ~21.5 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

The spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like **6-Methylquinoxaline**, a simple and effective method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin film.

The IR spectrum of **6-Methylquinoxaline** is characterized by several key absorption bands.[7]
[8]

- C-H Stretching (Aromatic): A group of weak to medium bands appearing just above 3000 cm^{-1} (typically $3020\text{--}3100\text{ cm}^{-1}$) are characteristic of C-H bonds on the aromatic rings.
- C-H Stretching (Aliphatic): Sharp bands appearing just below 3000 cm^{-1} (typically $2850\text{--}2960\text{ cm}^{-1}$) correspond to the C-H stretching vibrations of the methyl group.

- **C=N and C=C Stretching:** Strong to medium intensity bands in the 1500-1650 cm^{-1} region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system.
- **C-H Bending:** Bands in the fingerprint region (below 1500 cm^{-1}) are associated with in-plane and out-of-plane C-H bending vibrations, which are highly specific to the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for **6-Methylquinoxaline**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100-3020	C-H Stretch	Aromatic Ring
2960-2850	C-H Stretch	Methyl (CH_3)
1650-1500	C=C and C=N Stretch	Aromatic/Pyrazine Ring
1450-1370	C-H Bend	Methyl (CH_3)

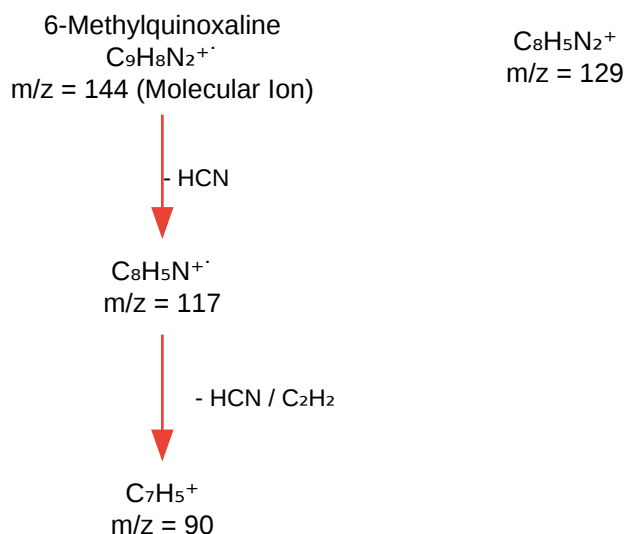
| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern upon ionization, which aids in structural confirmation.

Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile molecules like **6-Methylquinoxaline**. The sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

The mass spectrum is dominated by the molecular ion (M^+) peak, which confirms the molecular weight of the compound.



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